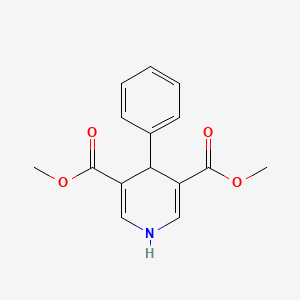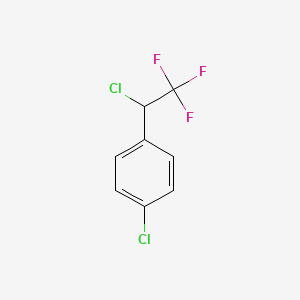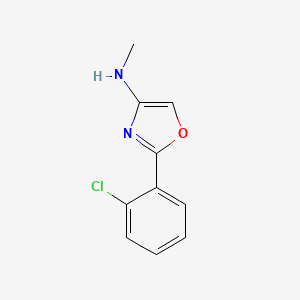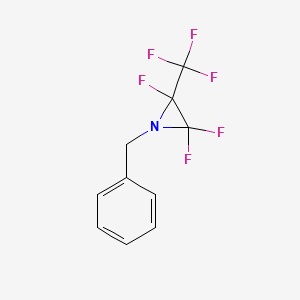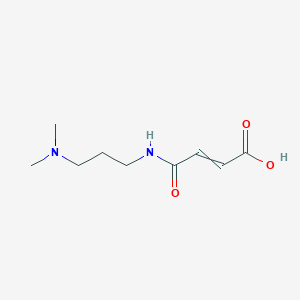![molecular formula C15H16ClNS B14010775 4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline CAS No. 959-82-0](/img/structure/B14010775.png)
4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- is a chemical compound with the molecular formula C15H16ClNS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenamine group substituted with a 4-chlorophenylthio and a dimethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- typically involves the reaction of 4-chlorothiophenol with n,n-dimethylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzenamine group, where nucleophiles replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzenamine derivatives
Aplicaciones Científicas De Investigación
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-chloro-: Similar structure but lacks the thio and dimethyl groups.
Benzenamine, 4-methyl-: Contains a methyl group instead of the chlorophenylthio group.
Benzenamine, n,n-dimethyl-: Lacks the chlorophenylthio group.
Uniqueness
Benzenamine, 4-[[(4-chlorophenyl)thio]methyl]-n,n-dimethyl- is unique due to the presence of both the 4-chlorophenylthio and dimethyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
959-82-0 |
|---|---|
Fórmula molecular |
C15H16ClNS |
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)sulfanylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClNS/c1-17(2)14-7-3-12(4-8-14)11-18-15-9-5-13(16)6-10-15/h3-10H,11H2,1-2H3 |
Clave InChI |
VSUBVIKLKNWUKN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)

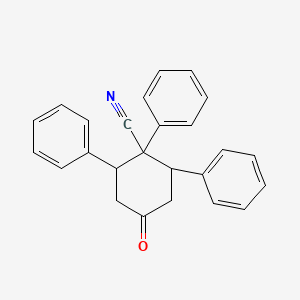
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)
